Functional Potency Advantage: CCR1 Antagonist 12 Exhibits Superior Inhibition of CCL3-Induced Chemotaxis Compared to the Clinical Candidate CP-481715
While both CCR1 Antagonist 12 and CP-481715 bind to the CCR1 receptor, CCR1 Antagonist 12 demonstrates significantly greater potency in a functional transwell chemotaxis assay. This difference is critical for researchers modeling leukocyte trafficking in vitro [1].
| Evidence Dimension | Inhibition of CCL3-induced transwell chemotaxis |
|---|---|
| Target Compound Data | IC50 = 0.009 µM (9 nM) |
| Comparator Or Baseline | CP-481715: IC50 = 55 nM (monocyte chemotaxis) |
| Quantified Difference | CCR1 Antagonist 12 is approximately 6-fold more potent in inhibiting functional cell migration. |
| Conditions | In vitro transwell migration assay using CCL3 as chemoattractant. |
Why This Matters
For ex vivo cell migration studies, the higher functional potency of CCR1 Antagonist 12 may allow for lower working concentrations, reducing potential off-target effects and conserving precious compound stocks.
- [1] PeptideDB. (n.d.). CP-481715 Bioactivity Data. View Source
